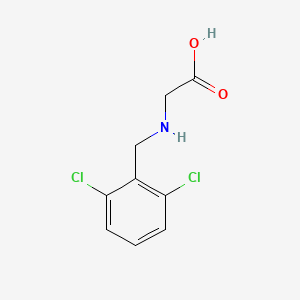![molecular formula C8H9NO4S B2838530 2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid CAS No. 2377034-80-3](/img/structure/B2838530.png)
2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid is a heterocyclic compound that features a unique structure combining pyrrole and thiazine rings
作用機序
Target of Action
It’s known that compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities .
Mode of Action
It’s part of the pyrrolopyrazine class of compounds, which are known to interact with various biological targets
Biochemical Pathways
Pyrrolopyrazine derivatives have been found to exhibit various biological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
As a member of the pyrrolopyrazine class of compounds, it’s likely to have diverse biological activities . More research is needed to elucidate the specific effects of this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrole derivative with a thiazine precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
化学反応の分析
Types of Reactions
2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the thiazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole and thiazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
類似化合物との比較
Similar Compounds
Pyrroloquinoline quinone: Another heterocyclic compound with a similar structure, known for its redox properties and biological activities.
Pyrrolo[3,2-b]pyrrole-1,4-diones: Compounds with similar ring structures, used in materials science and medicinal chemistry.
Uniqueness
2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid is unique due to the combination of pyrrole and thiazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
2,2-dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c10-8(11)6-1-2-9-3-4-14(12,13)5-7(6)9/h1-2H,3-5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLUCNOLZSYLLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=C(C=CN21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2838447.png)
![methyl 4-({3-[4-(benzyloxy)-2-hydroxyphenyl]-1H-pyrazol-4-yl}oxy)benzoate](/img/structure/B2838448.png)

![2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B2838450.png)
![ethyl 5-(3-methoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2838451.png)
![3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2838453.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2838458.png)

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2838460.png)

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(3-nitrophenyl)ethanediamide](/img/structure/B2838464.png)
![3-(4-ethoxyphenyl)-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2838465.png)
![5-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B2838468.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2838469.png)
